molecular formula C14H8ClFN2O B112948 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727976-32-1

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B112948
CAS No.: 727976-32-1
M. Wt: 274.68 g/mol
InChI Key: ICZASNNGMBMJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heteroaromatic aldehyde featuring a fused imidazo[1,2-a]pyridine core substituted with chlorine at position 6, a 4-fluorophenyl group at position 2, and a formyl group at position 2. The aldehyde group at position 3 serves as a reactive handle for further derivatization, enabling the synthesis of Schiff bases, hydrazones, and other bioactive derivatives .

Properties

IUPAC Name

6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZASNNGMBMJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the cornerstone for introducing the aldehyde group at the 3-position of the imidazo[1,2-a]pyridine core. A representative procedure involves:

  • Substrate Preparation : 2-Amino-5-chloropyridine is condensed with 4-fluorophenacyl bromide in ethanol under basic conditions (e.g., NaHCO₃) to form 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine.

  • Formylation : The intermediate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–60°C. The electrophilic formylation occurs regioselectively at the 3-position due to the electron-rich nature of the imidazo[1,2-a]pyridine ring.

Key Reaction Parameters :

  • Molar Ratio : POCl₃:DMF:substrate = 1.2:1.5:1

  • Temperature : 0°C (initial) → 60°C (reflux)

  • Time : 12–18 hours

  • Yield : 68–72% after recrystallization

Table 1: Optimization of Vilsmeier-Haack Conditions

ParameterRange TestedOptimal ValueYield (%)
POCl₃ Equiv.1.0–1.51.270
DMF Equiv.1.0–2.01.572
Temperature (°C)50–806071
Reaction Time (hr)10–201268

Purification : Crude product is neutralized with NaHCO₃, extracted with CHCl₃, and recrystallized from ethanol.

Groebke–Blackburn–Bienaymé Reaction

This three-component reaction offers a one-pot synthesis route, combining 2-aminopyridine derivatives, aldehydes, and isocyanides. For the target compound:

  • Components : 5-Chloro-2-aminopyridine, 4-fluorobenzaldehyde, tert-butyl isocyanide

  • Catalyst : Sc(OTf)₃ (5 mol%)

  • Solvent : MeCN, 80°C, 6 hours

  • Yield : 65%

While efficient, this method requires stringent control over stoichiometry and is less scalable than the Vilsmeier-Haack approach.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput and safety, industrial protocols employ continuous flow reactors for the exothermic formylation step:

  • Reactor Type : Microtubular reactor with PTFE lining

  • Residence Time : 30 minutes

  • Temperature : 70°C

  • Output : 85% conversion, with 90% purity after inline liquid-liquid extraction

Advantages :

  • Reduced POCl₃ handling risks

  • Consistent temperature control

  • 30% higher throughput compared to batch processes

Purification at Scale

Industrial purification avoids chromatography due to cost constraints:

  • Crystallization : Ethanol/water (7:3 v/v) at −20°C yields 95% pure product.

  • Washing : Sequential washes with cold hexane remove residual DMF.

Mechanistic Insights

Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction proceeds via generation of the chloroiminium intermediate (Cl–N+=CH–O−), which attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine. The 4-fluorophenyl group enhances ring electron density, directing formylation to the 3-position.

Critical Factors :

  • Electron-Donating Groups : Fluorine’s inductive effect slightly deactivates the ring, necessitating higher POCl₃ concentrations.

  • Solvent Polarity : DMF stabilizes the intermediate, while CHCl₃ facilitates electrophile formation.

Challenges and Mitigations

Byproduct Formation

Common Byproducts :

  • 3-Chloro Derivatives : From overhalogenation (addressed by controlling POCl₃ stoichiometry).

  • Ring-Opened Products : Mitigated by maintaining anhydrous conditions.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, J = 7.2 Hz, 1H), 7.85–7.78 (m, 2H, Ar–F), 7.45–7.38 (m, 2H, Ar–F), 6.99 (dd, J = 9.6 Hz, 1H).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N).

Emerging Methodologies

Photocatalytic Approaches

Recent studies explore visible-light-mediated formylation using Ru(bpy)₃²⁺ as a catalyst:

  • Conditions : Blue LEDs, DMF, room temperature, 8 hours

  • Yield : 60% (lower than Vilsmeier-Haack but with milder conditions)

Enzymatic Halogenation

Engineered halogenases (e.g., RebH) introduce chlorine at the 6-position post-cyclization, enabling late-stage functionalization .

Chemical Reactions Analysis

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been investigated for its potential as an anti-cancer agent. Its structural similarity to known kinase inhibitors suggests that it may interact with various biological targets involved in cancer progression.

Case Study: Anti-Cancer Activity

  • Research Finding : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
  • Reference : Journal of Medicinal Chemistry (2023).

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Efficacy

  • Research Finding : In vitro studies indicated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Reference : International Journal of Antimicrobial Agents (2024).

Material Science

In addition to biological applications, this compound is being explored for its potential use in material science, particularly in the development of organic light-emitting diodes (OLEDs).

Case Study: OLED Development

  • Research Finding : Preliminary studies have shown that incorporating this compound into OLED materials enhances light emission efficiency and stability, making it a candidate for further development in optoelectronic applications.
  • Reference : Advanced Functional Materials (2025).

Biological Test Results

The biological activity of this compound has been assessed through various bioassays:

Assay TypeResult
CytotoxicityIC50 values < 10 µM
Antimicrobial ActivityEffective against E. coli
Antifungal ActivityModerate activity against Candida spp.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with analogous compounds, focusing on structural modifications, physicochemical properties, and biological relevance.

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

  • Structure : Differs by replacing the 4-fluorophenyl group with a 4-chlorophenyl substituent.
  • Molecular Formula : C₁₄H₈Cl₂N₂O; Molecular Weight : 295.14 g/mol .
  • Higher lipophilicity (logP) due to chlorine’s larger atomic radius, which may influence membrane permeability and pharmacokinetics. Safety data indicate handling precautions for this compound under UN GHS guidelines, including hazard classifications for acute toxicity and skin irritation .

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Structure : Chlorine at position 6 is replaced with a methyl group.
  • Molecular Formula : C₁₅H₁₁FN₂O; Molecular Weight : 254.27 g/mol .
  • Enhanced metabolic stability compared to chloro derivatives, as methyl groups are less prone to oxidative dehalogenation. Used in synthesizing Schiff bases for antimicrobial studies, demonstrating broader functional versatility .

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Structure : Features a bromine atom on the phenyl ring instead of fluorine.
  • Molecular Formula : C₁₄H₈BrClN₂O; Molecular Weight : 335.58 g/mol .
  • Key Differences :
    • Bromine’s heavier atomic mass and polarizability enhance halogen bonding interactions, which may improve binding affinity in protein-ligand systems.
    • Higher molecular weight and steric bulk could reduce solubility in aqueous media compared to the fluoro analog.

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

  • Structure : Substitutes the 4-fluorophenyl group with a 4-methoxyphenyl moiety.
  • Molecular Formula : C₁₅H₁₁ClN₂O₂; Molecular Weight : 302.71 g/mol .
  • Key Differences :
    • The methoxy group introduces electron-donating effects, increasing the electron density of the imidazo[1,2-a]pyridine core and altering its reactivity in electrophilic substitutions.
    • Crystal structure studies reveal intramolecular hydrogen bonding between the aldehyde oxygen and adjacent hydrogen atoms, stabilizing planar conformations .

Derivatives with Modified Aldehyde Functionality

  • Example : 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide (CAS 82626-73-1)
    • Structure : The aldehyde is replaced with an acetamide group.
    • Molecular Formula : C₁₅H₁₁Cl₂N₃O; Molecular Weight : 320.17 g/mol .
    • Key Differences :
  • The acetamide derivative exhibits reduced electrophilicity, making it more stable under physiological conditions.
  • Functions as a metabolite of Alpidem, highlighting its relevance in drug metabolism studies .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-Cl, 2-(4-F-C₆H₄), 3-CHO C₁₄H₈ClFN₂O 278.68 Bioactive intermediate; discontinued commercially
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 6-Cl, 2-(4-Cl-C₆H₄), 3-CHO C₁₄H₈Cl₂N₂O 295.14 Higher lipophilicity; GHS-classified hazards
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde 6-CH₃, 2-(4-F-C₆H₄), 3-CHO C₁₅H₁₁FN₂O 254.27 Enhanced metabolic stability
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde 6-Cl, 2-(4-Br-C₆H₄), 3-CHO C₁₄H₈BrClN₂O 335.58 Strong halogen bonding potential
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 6-Cl, 2-(4-OCH₃-C₆H₄), 3-CHO C₁₅H₁₁ClN₂O₂ 302.71 Stabilized conformation via H-bonding

Research Findings and Implications

  • Reactivity : The 4-fluorophenyl analog exhibits superior electronic properties for cross-coupling reactions compared to bulkier substituents (e.g., bromo or methoxy) .
  • Biological Activity : Methyl and methoxy derivatives show improved pharmacokinetic profiles, while chloro and bromo analogs may prioritize target binding over solubility .
  • Safety : Chloro-substituted compounds require stringent handling protocols due to acute toxicity risks .

Biological Activity

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused imidazole and pyridine ring system, contribute to its intriguing biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9ClFN2O
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 2069-47-8
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents enhances its reactivity, potentially leading to significant pharmacological effects.

Target Interactions

Research indicates that compounds with similar structures have demonstrated activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The mechanism involves interference with specific biochemical pathways crucial for bacterial survival .

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly in the context of tuberculosis.
  • Anticancer Properties : Similar imidazo-pyridine derivatives are being investigated for their ability to inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitubercular Activity :
    • In a study involving murine models, compounds structurally related to this compound demonstrated a significant reduction in bacterial load after treatment .
  • Structure-Activity Relationship (SAR) :
    • A comparative analysis of similar compounds highlighted that modifications in the halogen substituents can lead to enhanced biological activity. For instance, derivatives with fluorine substitutions exhibited improved binding affinities to target proteins .
  • Pharmacokinetics :
    • Some analogs showed favorable pharmacokinetic profiles, indicating potential for once-daily dosing regimens in therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key structural and biological features of related compounds:

Compound NameMolecular FormulaKey Features
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridineC14H8ClFN2Similar structure with a different fluorine position
4-Fluoro-6-methylimidazo[1,2-a]pyridineC10H8FN3Contains a methyl group instead of a chloro group
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridineC14H9BrFN2Substituted with bromine instead of chlorine

These compounds exhibit varying degrees of biological activity due to differences in their chemical structure and substituents .

Q & A

Q. What are the key considerations for synthesizing 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how do solvent/reagent choices impact yield?

The synthesis typically involves formylation of the imidazo[1,2-a]pyridine core using Vilsmeier-Haack conditions. In , phosphorus oxychloride (POCl₃), DMF, and chloroform are used at 0–10°C, followed by reflux, achieving the carbaldehyde via electrophilic substitution . employs phosphoryl trichloride (POCl₃) in DMF at 353 K for 5 hours, yielding the product after silica gel chromatography . The choice of solvent (chloroform vs. DMF) affects reaction kinetics: chloroform may stabilize intermediates at lower temperatures, while DMF enhances reactivity at higher temperatures. Researchers should monitor reaction progress via TLC and optimize reflux duration to minimize byproducts like over-oxidized species.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key techniques include:

  • NMR spectroscopy : Confirm the aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic protons consistent with the fluorophenyl group.
  • X-ray crystallography : highlights the use of single-crystal X-ray diffraction to resolve hydrogen-bonding patterns and confirm the planar imidazo[1,2-a]pyridine core .
  • HPLC-MS : Validate purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 289.03).

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl and chloro substituents influence reactivity in downstream functionalization?

The electron-withdrawing fluorine and chlorine substituents activate the carbaldehyde toward nucleophilic addition (e.g., hydrazine or amine coupling). The 4-fluorophenyl group enhances π-stacking in biological targets, as seen in analogous imidazo[1,2-a]pyridines with antiviral activity ( ) . Computational studies (DFT) can model charge distribution, predicting reactive sites for derivatization. For example, the aldehyde’s electrophilicity is amplified by adjacent electron-deficient substituents, favoring Schiff base formation .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or MS data may arise from tautomerism or solvatomorphism. For instance, and report slight shifts in aldehyde proton signals due to solvent polarity (chloroform vs. DMSO-d₆). To address this:

  • Use variable-temperature NMR to detect dynamic processes.
  • Compare IR carbonyl stretches : Free aldehyde (∼1700 cm⁻¹) vs. hydrogen-bonded forms (∼1680 cm⁻¹).
  • Cross-validate with X-ray powder diffraction to rule out polymorphic variations .

Q. What mechanistic insights explain byproduct formation during formylation, and how can they be mitigated?

Byproducts like N-oxide derivatives or dimerized species may form under prolonged reflux (). Mechanistic studies suggest that excess POCl₃ can over-oxidize the imidazo[1,2-a]pyridine ring. Mitigation strategies include:

  • Strict temperature control (0–10°C during reagent addition).
  • Quenching the reaction with ice-water to arrest further oxidation.
  • Employing scavengers (e.g., urea) to neutralize residual POCl₃ .

Methodological Challenges and Solutions

Q. How can researchers optimize catalytic systems for greener synthesis of this compound?

Traditional methods rely on stoichiometric POCl₃, generating hazardous waste. Alternatives include:

  • Microwave-assisted synthesis : Reduces reaction time and energy use.
  • Biocatalysis : Lipases or oxidoreductases for selective formylation (untested for this compound but proven for similar heterocycles).
  • Ionic liquid solvents : Enhance reaction efficiency and recyclability .

Q. What computational tools predict the compound’s pharmacokinetic properties for drug discovery?

  • ADMET prediction : Software like SwissADME estimates logP (∼2.5), suggesting moderate lipophilicity.
  • Molecular docking : Models interactions with targets like kinase enzymes, leveraging the fluorophenyl group’s affinity for hydrophobic pockets .
  • MD simulations : Assess stability of derived Schiff bases in physiological conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.